Isobornyl methyl ether
Description
(+/-)-Isobornyl methyl ether (IBME) is an alicyclic ether derived from camphene, characterized by a bicyclic monoterpene structure with a methoxy group. It is synthesized via catalytic ethoxylation of camphene with methanol, often using ion exchange resins or acid catalysts under controlled conditions . IBME finds applications in industrial formulations, including fragrances, coatings, and adhesives, due to its stability and low volatility . Its racemic nature (±) indicates a mixture of enantiomers, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVOKYSOWTPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859907 | |
| Record name | 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-32-8 | |
| Record name | Isobornyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Esterification and Transesterification
Transesterification of Methyl Methacrylate with Isoborneol
Isobornyl esters such as isobornyl methacrylate are commonly prepared by transesterification of methyl methacrylate with isoborneol in the presence of catalysts like calcium hydroxide, lithium hydroxide, or organotin compounds. This method achieves high purity and good yields without isolating intermediates.- Catalyst mixtures typically include 75% calcium oxide and 25% lithium hydroxide by weight.
- Catalyst loading ranges from 0.01% to 10% by weight of the reaction mixture, with 1-3% preferred.
- Reaction conditions involve heating to 140°C under air flow for several hours.
- The resulting product can be purified by distillation or used as is with high purity (>95%).
One-Pot Transesterification Using Isobornyl Acetate
An alternative involves first converting isobornyl acetate to isoborneol via methanolysis in the presence of a transesterification catalyst, followed by reaction with methyl methacrylate in the same pot to form isobornyl methacrylate. This avoids isolation of intermediates and improves efficiency.
Acid-Catalyzed Reaction of Camphene with (Meth)acrylic Acid
- Camphene, a bicyclic terpene, can be reacted with methacrylic acid in the presence of acid catalysts or ion exchange resins to form isobornyl (meth)acrylate esters.
- Ion exchange catalysts are effective but suffer from deactivation due to polymer deposition, requiring regeneration or replacement.
- Reaction typically performed in a column reactor with controlled temperature and acid catalyst loading.
Etherification for Methyl Ether Formation
- While detailed direct methods for (+/-)-Isobornyl methyl ether are scarce, methyl ethers of isobornyl alcohols can be prepared by methylation of isoborneol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base.
- Alternatively, Williamson ether synthesis using isoborneol and methyl halides under basic conditions can yield the methyl ether.
- Careful control of reaction conditions is necessary to avoid side reactions and ensure stereochemical integrity.
Detailed Preparation Method from Patent Literature (Isobornyl Methacrylate as Proxy)
| Step | Description | Conditions | Catalysts/Reagents | Notes |
|---|---|---|---|---|
| 1 | Preparation of isoborneol from isobornyl acetate by methanolysis | 140°C, 6 h, air flow | CaO/LiOH catalyst mixture (0.5-3% wt) | One-pot process, intermediate not isolated |
| 2 | Transesterification with methyl methacrylate | Same pot, continued heating | Same catalyst | High purity product (~96-99%) |
| 3 | Purification | Distillation under reduced pressure | Stabilizers added (hydroquinone monomethyl ether, antioxidants) | Optional, improves purity |
Research Findings and Analytical Data
- Catalyst Efficiency: Organotin compounds and alkaline earth metal oxides/hydroxides are effective catalysts for transesterification, with mixed catalysts offering improved activity and selectivity.
- Purity and Yield: Purities above 95% are achievable without extensive purification. Yields of 80-90% are typical under optimized conditions.
- Reaction Monitoring: Gas chromatography (GC) is used to monitor conversion and purity.
- Stabilizers: Addition of polymerization inhibitors such as hydroquinone derivatives prevents premature polymerization during synthesis.
Summary Table of Preparation Routes
| Preparation Route | Starting Materials | Catalyst | Reaction Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|
| Transesterification (One-pot) | Isobornyl acetate + methyl methacrylate + methanol | CaO/LiOH (0.5-3%) | 140°C, 6-8 h, air flow | ~80% | 96-99% | No intermediate isolation needed |
| Acid-Catalyzed Esterification | Camphene + methacrylic acid | Acid ion exchange resin | 80-90°C, column reactor | Moderate | High | Catalyst deactivation an issue |
| Direct Etherification | Isoborneol + methyl halide | Base (NaH, K2CO3) | Reflux, inert atmosphere | Variable | High | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
(+/-)-Isobornyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ether back to isoborneol or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include isoborneol derivatives or carboxylic acids.
Reduction: The primary product is isoborneol.
Substitution: Depending on the substituent introduced, various functionalized ethers can be formed.
Scientific Research Applications
(+/-)-Isobornyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism by which (+/-)-Isobornyl methyl ether exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Alicyclic Ethers
Isobornyl Ethyl Ether (IBEE)
- Synthesis: IBEE is produced similarly to IBME but substitutes methanol with ethanol during camphene ethoxylation .
- Applications : IBME is favored in fragrance masking, while IBEE is explored as a deicing fluid component .
- Toxicity: Both compounds show low acute toxicity, but IBME exhibits equivocal genotoxicity in in vitro micronucleus assays (1.1% micronuclei induction at 80 µg/ml with metabolic activation), whereas IBEE lacks such data .
Table 1: Alicyclic Ethers Comparison
| Property | IBME | IBEE |
|---|---|---|
| Synthesis Reagent | Methanol | Ethanol |
| Key Application | Fragrances, coatings | Deicing fluids |
| In Vitro Genotoxicity | Equivocal | No data |
Comparison with Aromatic Methyl Ethers
Carvacrol Methyl Ether (CME)
Comparison with Isobornyl Esters
Isobornyl Acetate (IBA)
Isobornyl Methacrylate (IBMA)
- Function: A key monomer in polymers, enhancing tensile strength and water resistance in adhesives and coatings .
- Reactivity : IBMA’s acrylate group enables copolymerization, whereas IBME’s ether group limits polymerization utility .
Table 3: Isobornyl Esters vs. Ethers
| Compound | Functional Group | Primary Use | Key Advantage |
|---|---|---|---|
| IBME | Ether | Fragrance masking | Thermal stability |
| IBA | Ester | Perfumes | Pleasant odor |
| IBMA | Acrylate | Polymer synthesis | Mechanical strength |
Table 4: Market and Application Insights
| Compound | Market Sector | Regional Demand |
|---|---|---|
| IBME | Coatings, adhesives | Europe, Asia-Pacific |
| IBA | Perfumery | Global |
| IBMA | Polymers | North America, Europe |
Q & A
Basic: What are the recommended methods for synthesizing (+/-)-isobornyl methyl ether in laboratory settings?
Answer:
(+/-)-Isobornyl methyl ether can be synthesized via catalytic ethoxylation of camphene using absolute ethanol and acid catalysts. Key methods include:
- Cation exchange resin-fixed bed catalysis : Camphene reacts with ethanol under controlled conditions to yield the ether. This method avoids harsh solvents and achieves moderate stability in polar media .
- Microwave-assisted synthesis : This approach reduces reaction time and improves yield compared to traditional heating. Ethanol serves as both solvent and reactant, with DCP heat-resistant ion exchange resin as a catalyst .
- Solvent optimization : Ethanol is preferred due to its compatibility with camphene and minimal side-product formation. GC analysis (≥94% purity) is critical for verifying product integrity .
Basic: How should researchers characterize the purity and structural identity of (+/-)-isobornyl methyl ether?
Answer:
- Gas Chromatography (GC) : Primary method for assessing purity (≥94% GC purity) and detecting impurities like unreacted camphene or byproducts .
- NMR Spectroscopy : Confirms structural features, such as the bicyclic framework and methoxy group. Compare peaks with reference spectra for isobornyl derivatives .
- Physical Properties : Measure vapor pressure (0.841 mmHg at 20°C) and solubility in solvents (e.g., ethanol, cyclohexane) to validate consistency with literature values .
Advanced: How can conflicting genotoxicity data from in vitro micronucleus (MN) and RSMN assays be resolved?
Answer:
- Assay Design : The in vitro MN test in human lymphocytes showed equivocal, dose-independent micronuclei induction (70–80 µg/mL with S9 activation), while the RSMN assay (EpiDermTM tissues) was definitively negative .
- Statistical Analysis : Use the Cochran-Armitage test to evaluate dose-response trends. If P > 0.05 (no trend), prioritize assays with higher biological relevance, such as 3D tissue models (RSMN) .
- Weight of Evidence : Combine in vitro results with in vivo read-across data. For example, 1-ethyl-3-methoxytricyclo[2.2.1.0²,⁶]heptane (structurally similar) showed no micronuclei in mice, supporting non-genotoxicity .
Advanced: What metabolic pathways influence the disposition of (+/-)-isobornyl methyl ether in vivo?
Answer:
Alicyclic ethers like isobornyl methyl ether undergo:
- Phase I Metabolism : Ring hydroxylation or side-chain oxidation via cytochrome P450 enzymes, forming polar intermediates .
- Phase II Conjugation : Glucuronic acid conjugation enhances water solubility, facilitating renal excretion. This pathway minimizes systemic accumulation and genotoxic risk .
- Excretion : Urinary elimination predominates, with negligible bioaccumulation predicted due to rapid metabolic clearance .
Advanced: How does solvent choice impact the stability of (+/-)-isobornyl methyl ether in experimental formulations?
Answer:
- Polar Solvents : Ethanol and acetone maintain stability during short-term storage but may degrade the ether under prolonged exposure to light or heat .
- Nonpolar Media : Stable in cyclohexane or chlorinated solvents, making them suitable for long-term storage .
- Formulation Compatibility : Avoid strongly acidic/basic conditions to prevent ether cleavage. Monitor degradation via GC or HPLC if used in polymer matrices (e.g., adhesives) .
Basic: What are the IUPAC nomenclature rules for naming (+/-)-isobornyl methyl ether?
Answer:
- Structure : The compound is a bicyclic ether with a methoxy group on the isobornyl framework.
- Systematic Name : 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
- Common Name : Derived from the alkyl groups ("isobornyl" and "methyl") followed by "ether" .
Advanced: What experimental strategies can mitigate phase separation in polymer formulations containing (+/-)-isobornyl methyl ether?
Answer:
- Copolymer Design : Incorporate polar monomers (e.g., acrylonitrile) to enhance compatibility with the hydrophobic ether .
- Additive Optimization : Use reactive oligomers (e.g., PEG diacrylate) to stabilize the matrix. Higher molecular weight oligomers reduce phase separation by increasing hard segment retention .
- Annealing Conditions : Adjust temperature and duration to balance phase homogeneity and mechanical properties, as demonstrated in polystyrene/poly(vinyl methyl ether) blends .
Basic: What safety precautions are recommended when handling (+/-)-isobornyl methyl ether?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
